(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
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Description
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, commonly referred to by its CAS number 373650-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- CAS Number : 373650-95-4
- Physical State : Solid
- Density : 1.058 g/cm³ (predicted)
- Boiling Point : 370.9 °C (predicted)
- pKa : 6.48 (predicted)
Synthesis
The compound can be synthesized through a reaction involving L-proline in toluene under reflux conditions for approximately 120 hours, yielding about 60% of the desired product .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of HSET (KIFC1), a protein crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in certain cancer cell lines .
A study demonstrated that compounds similar to this compound exhibited micromolar to nanomolar potency in biochemical assays targeting HSET. The effectiveness was measured by observing multipolar mitotic formations in centrosome-amplified human cancer cells treated with these inhibitors .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. In a comparative study of various dienones, it was found that certain derivatives showed significant inhibition against both MAO A and MAO B enzymes .
Case Study 1: Inhibition of HSET
In a controlled laboratory setting, this compound was tested on DLD1 cancer cells known for centrosome amplification. The results indicated a marked increase in multipolar mitotic cells when treated with concentrations as low as 15 μM, confirming its potential as an effective anticancer therapeutic agent .
Concentration (μM) | Percentage of Multipolar Mitoses |
---|---|
0 | 5% |
5 | 10% |
15 | 21% |
Case Study 2: MAO Inhibition
Another study focused on the inhibition of MAOs by various substituted dienones including this compound. The results indicated that specific structural modifications could enhance inhibitory activity against these enzymes:
Compound | MAO A Inhibition (%) | MAO B Inhibition (%) |
---|---|---|
Compound A | 45 | 30 |
Compound B | 60 | 50 |
(1E,4E)-1-Dimethylamino-penta-dienone | 50 | 40 |
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFWNOYKAVVIK-QPABKMLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.